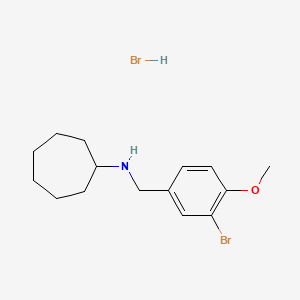![molecular formula C18H21BrN2S B3107483 [2-(1H-indol-3-yl)ethyl][4-(methylthio)benzyl]amine hydrobromide CAS No. 1609409-44-0](/img/structure/B3107483.png)
[2-(1H-indol-3-yl)ethyl][4-(methylthio)benzyl]amine hydrobromide
Übersicht
Beschreibung
[2-(1H-indol-3-yl)ethyl][4-(methylthio)benzyl]amine hydrobromide is a compound of significant interest in various fields, particularly in medicinal chemistry and biological research. This compound combines an indole moiety with a benzylamine structure, featuring a methylthio substitution that enhances its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1H-indol-3-yl)ethyl][4-(methylthio)benzyl]amine hydrobromide typically involves multi-step organic reactions. A common approach includes the use of 3-(2-bromoethyl)indole and 4-(methylthio)benzylamine as starting materials, which undergo nucleophilic substitution reactions to form the desired product. For instance:
Step 1: Synthesis of 3-(2-bromoethyl)indole.
Step 2: Reaction of 3-(2-bromoethyl)indole with 4-(methylthio)benzylamine under basic conditions.
Step 3: Purification and hydrobromide salt formation for enhanced stability and solubility.
Industrial Production Methods: In an industrial setting, this compound can be produced in large-scale reactors with precise control of temperature, pH, and solvent systems to optimize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Types of Reactions
Oxidation: The indole and benzylamine moieties can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the nitro or carbonyl groups, if present, could yield different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the indole or benzylamine portions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogenation using palladium on carbon or other hydrogenation catalysts.
Substitution: Halogenating agents or nucleophiles under controlled pH and temperature conditions.
Major Products Formed
Oxidation: Indole-3-carboxaldehyde or benzylamine derivatives.
Reduction: Reduced amines or alcohols.
Substitution: Halogenated or alkylated indole or benzylamine derivatives.
Wissenschaftliche Forschungsanwendungen
[2-(1H-indol-3-yl)ethyl][4-(methylthio)benzyl]amine hydrobromide is extensively used in:
Chemistry: As a precursor for synthesizing more complex molecules.
Biology: In the study of neurotransmitter analogs and receptor interactions.
Medicine: Potential use in drug development targeting specific receptors or enzymes.
Industry: Intermediate in the synthesis of pharmaceuticals and fine chemicals.
Wirkmechanismus
The compound's mechanism of action is largely dependent on its interaction with biological targets:
Molecular Targets: Typically, it targets serotonin receptors or enzymes involved in neurotransmitter pathways.
Pathways Involved: It may modulate the serotonin signaling pathway, influencing mood, cognition, and other neurological functions.
Comparison with Other Similar Compounds
[2-(1H-indol-3-yl)ethyl]amine hydrochloride: Lacks the methylthio substitution, making it less unique in its interactions.
[3-(2-bromoethyl)-1H-indol-5-yl]methanamine hydrobromide: Has a different substitution pattern, affecting its reactivity and biological activity.
4-(methylthio)benzylamine hydrochloride: Without the indole moiety, it displays different pharmacological properties.
List of Similar Compounds
[2-(1H-indol-3-yl)ethyl]amine hydrochloride
[3-(2-bromoethyl)-1H-indol-5-yl]methanamine hydrobromide
4-(methylthio)benzylamine hydrochloride
This compound’s unique structure and versatile reactivity make it a valuable tool in scientific research and industrial applications, distinguishing it from other similar compounds in its class.
Eigenschaften
IUPAC Name |
2-(1H-indol-3-yl)-N-[(4-methylsulfanylphenyl)methyl]ethanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2S.BrH/c1-21-16-8-6-14(7-9-16)12-19-11-10-15-13-20-18-5-3-2-4-17(15)18;/h2-9,13,19-20H,10-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXTYEVWAFNURT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNCCC2=CNC3=CC=CC=C32.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine hydrochloride](/img/structure/B3107400.png)


![[(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]amine dihydrochloride](/img/structure/B3107416.png)

amine hydrobromide](/img/structure/B3107423.png)
![4-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3107433.png)

![[1-(1H-imidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B3107441.png)





